molecular formula C15H12N2O2 B14408767 2-(2-Methylanilino)-3,1-benzoxazin-4-one CAS No. 81905-00-2

2-(2-Methylanilino)-3,1-benzoxazin-4-one

Cat. No.: B14408767
CAS No.: 81905-00-2
M. Wt: 252.27 g/mol
InChI Key: ONVPEWWLIQOMJB-UHFFFAOYSA-N
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Description

2-(2-Methylanilino)-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylanilino)-3,1-benzoxazin-4-one typically involves the reaction of 2-methylaniline with a suitable benzoxazine precursor. One common method involves the cyclization of 2-methylaniline with salicylaldehyde under acidic conditions to form the benzoxazine ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as raw material purification, reaction optimization, and product isolation through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylanilino)-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazine ring or the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoxazine and aniline derivatives.

Scientific Research Applications

2-(2-Methylanilino)-3,1-benzoxazin-4-one has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, including resins and coatings with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 2-(2-Methylanilino)-3,1-benzoxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Known for their diverse medicinal applications.

    Quinoline derivatives: Widely used in medicinal chemistry for their bioactive properties.

    Anthocyanidins: Natural compounds with antioxidant and anti-inflammatory activities.

Uniqueness

2-(2-Methylanilino)-3,1-benzoxazin-4-one stands out due to its unique benzoxazine structure, which imparts distinct chemical and physical properties

Properties

CAS No.

81905-00-2

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-(2-methylanilino)-3,1-benzoxazin-4-one

InChI

InChI=1S/C15H12N2O2/c1-10-6-2-4-8-12(10)16-15-17-13-9-5-3-7-11(13)14(18)19-15/h2-9H,1H3,(H,16,17)

InChI Key

ONVPEWWLIQOMJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=O)O2

Origin of Product

United States

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